Propane, 2-ethoxy-1-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-ethoxy-1-(propylthio)- is an organic compound with the molecular formula C8H18OS It is a derivative of propane, where an ethoxy group and a propylthio group are attached to the second and first carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-(propylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(propylthio)propane with sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of Propane, 2-ethoxy-1-(propylthio)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, such as 2-bromo-1-(propylthio)propane and sodium ethoxide, are fed into the reactor, and the product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-ethoxy-1-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioether group to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Propane, 2-ethoxy-1-(propylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propane, 2-ethoxy-1-(propylthio)- involves its interaction with various molecular targets. The ethoxy and propylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding to proteins and other biomolecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Propane, 2-ethoxy-: Similar in structure but lacks the propylthio group.
Propane, 1-ethoxy-: The ethoxy group is attached to the first carbon instead of the second.
Propane, 2-methoxy-1-(propylthio)-: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Propane, 2-ethoxy-1-(propylthio)- is unique due to the presence of both an ethoxy and a propylthio group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62162-22-5 |
---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
2-ethoxy-1-propylsulfanylpropane |
InChI |
InChI=1S/C8H18OS/c1-4-6-10-7-8(3)9-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
IFYHABIHPCOXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.